molecular formula C8H4F2N2O B2988176 6,7-Difluoro-quinoxalin-2-ol CAS No. 137690-08-5

6,7-Difluoro-quinoxalin-2-ol

カタログ番号: B2988176
CAS番号: 137690-08-5
分子量: 182.13
InChIキー: XBFHNYFFPYZZIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Difluoro-quinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science.

化学反応の分析

6,7-Difluoro-quinoxalin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Scientific Research Applications

Anticancer Activity

  • Quinoxalinones with 6/7-trifluoromethyl or nitro and 6,7-difluoro substituents have been synthesized and screened for biological activities in vitro . Some of these compounds showed activity against different strains of candida and interesting anticancer activity .
  • Certain derivatives of quinoxaline have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions .
  • New phenoxymethylquinoxalines have been synthesized, with some showing moderate antitumor activity against MCF-7 cells .

Antiviral Research

  • Quinoxaline derivatives have demonstrated potential as inhibitors against respiratory viruses, including influenza and coronaviruses . Their structure allows modifications that optimize interactions with viral targets .
  • Pyrrolo[1,2-a]quinoxaline compounds are promising candidates for inhibiting the main protease of SARS-CoV-2 and as activators of Sirt6, which may suppress the virus .
  • Quinoxaline derivatives have been evaluated for their ability to impede the activation of NF-kB via modulation of TLR receptors .
  • A review highlighted the growing interest in developing compounds with a quinoxaline moiety for antiviral treatment .

Synthesis of Novel Compounds

  • A practical and efficient protocol for synthesizing 3-CF2H-quinoxalin-2-ones has been reported, which may increase the chances of finding potential drug candidates .
  • A novel approach to synthesizing 6,7-disubstituted-1H-quinoxalin-2-ones has been described .

Biological Activity

  • Quinoxaline 1,4-dioxides are a promising class for developing new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, and leishmaniasis .
  • Some quinoxaline derivatives have shown high antimycobacterial and antifungal activity .

Data Table of Quinoxaline Derivatives and Their Activities

CompoundActivity
Quinoxalinones 6/7-trifluoromethyl or nitro- and 6,7-difluoro substitutedAntibacterial, antifungal, antimycobacterial, anticancer, and anti-HIV activities
Pyridine-2-carboxylic acid N-(7-fluoro-pyrrolo[1,2-a]quinoxalin-4-yl)hydrazideAnticancer
7-dialkylaminomethylbenzo[g]quinoxaline-5,10-dione derivativesCytotoxic activities against ovarian carcinoma, colon cancer, and breast cancer cell lines
PhenoxymethylquinoxalinesAntitumor activity against MCF-7 cells
2-(3-methylbut-1-en-2-yl)-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxide and related compoundsAnticancer activity
2-thiazolidinonequinoxaline 1,4-dioxidesAntimycobacterial and antifungal activity
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate and 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acidAntiviral
Difluoro-substituted quinoxaline QN-1G4-stabilizing ligand with high selectivity to c-MYC G4

Case Studies

  • Antiviral Applications: Research has explored quinoxaline derivatives as potential inhibitors against a range of respiratory viruses, including influenza and coronaviruses . Modifications to the quinoxaline structure can optimize interactions with viral targets, such as enzymes critical for the viral life cycle, structural proteins, and host cell receptors involved in viral entry .
  • Anticancer potential: A difluoro-substituted quinoxaline, QN-1, was identified as a G4-stabilizing ligand with high selectivity to c-MYC G4 .
  • Antimicrobial Activity: Derivative 40b , a 2-thiazolidinone-substituted quinoxaline, demonstrated high antimycobacterial activity (MIC = 1.6 μg/mL against M. tuberculosis H37Rv) and significant antifungal activity (MIC = 2–4 μg/mL against Candida spp., Aspergillus spp., Cryptococcus spp.), comparable to amphotericin B .

作用機序

The mechanism of action of 6,7-Difluoro-quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inducing cell death .

類似化合物との比較

6,7-Difluoro-quinoxalin-2-ol can be compared with other fluorinated quinoxalines and quinolines:

These comparisons underscore the unique properties of this compound, particularly its dual fluorination, which contributes to its distinct chemical and biological activities.

生物活性

6,7-Difluoro-quinoxalin-2-ol is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique fluorinated structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

The molecular formula of this compound is C8H5F2N2OC_8H_5F_2N_2O with a molecular weight of approximately 184.13 g/mol. The presence of fluorine atoms at positions 6 and 7 on the quinoxaline ring significantly influences its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 1,2-diamines with 1,2-diketones under specific catalytic conditions. Common catalysts include acid or base catalysts to facilitate the reaction. This synthetic pathway not only yields the target compound but also allows for the exploration of various substituents that can enhance biological activity.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that modifications on the quinoxaline ring can lead to compounds with potent inhibitory effects against various bacterial strains. For instance, certain derivatives have been reported to exhibit activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research indicates that this compound may possess antiviral properties. A notable study highlighted its potential as an inhibitor of viral egress for Ebola and Marburg viruses with low nanomolar activity . This suggests that the compound could be further developed into antiviral agents targeting these severe viral infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example:

  • In vitro studies have shown that derivatives of quinoxaline exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Compounds with similar structures have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Case Study : A series of synthesized quinoxalinones featuring 6,7-difluoro substitutions were evaluated for their anticancer activities and showed promising results against multiple cancer types .

Data Summary

Biological Activity Target Organism/Cell Line IC50 Value (µM) Reference
AntimicrobialStaphylococcus aureus<10
AntiviralEbola VirusLow nM
AnticancerMCF-7 (Breast Cancer)0.51 - 0.73
AnticancerHCT116 (Colon Cancer)Moderate

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of fluorine atoms enhances lipophilicity and cellular uptake, which may contribute to its efficacy against various biological targets.

特性

IUPAC Name

6,7-difluoro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFHNYFFPYZZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137690-08-5
Record name 6,7-difluoro-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,5-difluorobenzene-1,2-diamine (4.7 g, 32.6 mmol) in ethanol (75 mL) was added ethyl oxoacetate (50 wt % in toluene, 13.3 mL, 65.3 mmol). The reaction was stirred at room temperature overnight. The resulting precipitate was collected by filtration, washed with ethanol, and dried under reduced pressure to give 4.3 g (73%) of the product as a colorless solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
ethyl oxoacetate
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

4,5-difluoro-2-nitroaniline (2.17 g, 12.5 mmol) was dissolved in 55 ml of ethanol and 250 mg of 10% palladium on carbon was added. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low pressure hydrogenation apparatus. The catalyst was filtered off and the filtrate, containing 4,5-difluoro-o-phenylenediamine, was kept under a nitrogen atmosphere at 0° C. followed by addition of a solution of glyoxylic acid hydrate (1.28 g, 13.7 mmol) in water (3 ml). When the addition was complete the reaction temperature was allowed to reach room temperature during 2 h and 30 ml of water was added. The precipitate was filtered off and dissolved in 60 ml of 5% NaOH solution at 50° C. followed by addition of activated carbon. The mixture was filtered and the filtrate was acidified (pH=1) by addition of concentrated hydrochloric acid. The pinky precipitate was filtered off, washed with water and dried to afford 1.25 g (55 %) of 6,7-difluoroquinoxalin-2(1H)-one melting at 284°-85° C. 1H-NMR (DMSO-d6): 7.27 (m, 1H), 7.95 (m, 1H), 8.20 (s, 1H), 12.55 (s,1H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4,5-difluoro-1,2-benzenediamine (0.60 g) and 50% ethyl glyoxalate in toluene (0.87 ml) in ethanol (25 ml) was heated under reflux for 2 hours then cooled. After refrigeration overnight, the resulting solid was collected and washed with ice-cold ethanol and dried under vacuum to give a solid (0.57 g; 75%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethyl glyoxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。